Home > Products > Screening Compounds P129962 > beta-d-Erythrofuranose
beta-d-Erythrofuranose - 72599-81-6

beta-d-Erythrofuranose

Catalog Number: EVT-1588632
CAS Number: 72599-81-6
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-D-erythrofuranose is a 2,3,4-trihydroxytetrahydrofuran.
Overview

Beta-D-Erythrofuranose is a five-membered sugar compound classified as a furanose, which is a cyclic form of a monosaccharide. It is derived from D-erythrose, an aldohexose. The furanose form is characterized by a ring structure containing four carbon atoms and one oxygen atom, making it distinct from its pyranose counterparts that contain six-membered rings. Beta-D-Erythrofuranose plays a significant role in various biochemical processes and serves as a building block for several nucleosides and nucleotides.

Source and Classification

Beta-D-Erythrofuranose is synthesized from D-erythrose, which can be obtained from natural sources or synthesized through chemical processes. This compound falls under the category of carbohydrates, specifically pentoses, due to its five-carbon structure. It is important in the context of nucleoside synthesis and has been studied for its potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of beta-D-Erythrofuranose typically involves several steps:

  1. Preparation of D-Erythrose: D-erythrose is often sourced from commercial suppliers or synthesized via aldol reactions.
  2. Formation of Furanose: The conversion of D-erythrose into its furanose form can be achieved through acid-catalyzed cyclization, where the aldehyde group reacts with hydroxyl groups to form the cyclic structure.

Technical Details

The cyclization process often requires specific conditions such as controlled temperature and pH to favor the formation of the beta anomer. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized beta-D-Erythrofuranose .

Molecular Structure Analysis

Structure

Beta-D-Erythrofuranose has a molecular formula of C5H10O5 and features a five-membered ring consisting of four carbon atoms and one oxygen atom. The specific configuration at the anomeric carbon (C1) defines it as the beta form, where the hydroxyl group at this position is oriented upwards in the Haworth projection.

Data

The melting point of beta-D-Erythrofuranose has been reported to be around 160°C with decomposition, indicating its stability under certain conditions. Spectroscopic data (NMR) provides insights into its structural dynamics, confirming the presence of hydroxyl groups and their positions within the ring .

Chemical Reactions Analysis

Reactions

Beta-D-Erythrofuranose participates in various chemical reactions typical of sugars:

  1. Glycosylation Reactions: It can act as a glycosyl donor in reactions with nucleobases or other alcohols to form nucleosides.
  2. Reduction and Oxidation: The aldehyde group can undergo reduction to form sugar alcohols or oxidation to yield acids.

Technical Details

In glycosylation reactions, beta-D-Erythrofuranose can be activated using reagents such as trifluoromethanesulfonic anhydride or by employing catalytic systems that enhance reactivity towards nucleophiles .

Mechanism of Action

The mechanism by which beta-D-Erythrofuranose exerts its effects primarily relates to its role in nucleoside synthesis. Upon glycosylation with nitrogenous bases, it forms nucleosides that are essential for DNA and RNA synthesis. The process involves:

  1. Nucleophilic Attack: The nitrogen atom of the base attacks the anomeric carbon of beta-D-Erythrofuranose.
  2. Formation of Glycosidic Bond: This results in the formation of a glycosidic bond, releasing water and yielding a nucleoside.

Data from kinetic studies suggest that variations in temperature and solvent can significantly influence reaction rates and product distributions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Stability: Relatively stable under neutral conditions but may decompose under acidic or basic environments.
  • Reactivity: Engages readily in glycosylation reactions due to the reactive anomeric carbon.

Relevant analyses using techniques like differential scanning calorimetry (DSC) have demonstrated its thermal properties, indicating stability up to certain temperatures before decomposition occurs .

Applications

Beta-D-Erythrofuranose has significant scientific applications:

  1. Nucleoside Synthesis: It serves as a precursor for various nucleosides used in antiviral drugs.
  2. Biochemical Research: Its derivatives are employed in studies related to enzyme kinetics and metabolic pathways.
  3. Pharmaceutical Development: Compounds derived from beta-D-Erythrofuranose are explored for their therapeutic potential against viral infections.
Synthetic Methodologies and Derivative Design

Glycosylation Techniques for β-D-Erythrofuranose-Based Nucleosides

Glycosylation of β-D-erythrofuranose presents unique challenges due to the inherent conformational flexibility of the furanose ring and the need for precise anomeric control. Phosphoramidite chemistry has emerged as a cornerstone technique for constructing nucleoside analogues containing this scaffold. In one significant application, researchers achieved efficient coupling between N-benzoyl-adenosine phosphoramidite derivatives and 3′,5′-unprotected erythrofuranose monomers using N-phenylimidazolium triflate (N-PhIMT) as a promoter. This method yielded nucleotide dimers in exceptional 97% yield over two steps, demonstrating superior efficiency compared to conventional tetrazole-based promoters [7].

The chemoselectivity of protecting groups proves critical for successful glycosylation. Traditional acid-labile groups risk depurination during deprotection, particularly when conjugated to oligonucleotides. Recent advances employ Boc/tBu protection for side chains (Trp, His, Arg, Asp, Glu), enabling deprotection under mild borate buffer conditions (90°C) without compromising acid-sensitive glycosidic bonds [3]. This strategy maintains the structural integrity of β-D-erythrofuranose-containing oligonucleotides while avoiding nucleobase degradation. Furthermore, the development of 4′-thio-modified erythrofuranose nucleosides, where ring oxygen is replaced by sulfur, enhances enzymatic stability against phosphodiesterases while retaining biological activity. These analogues demonstrate potent STING agonist properties, highlighting how strategic modifications to the erythrofuranose core improve therapeutic potential [7].

Catalytic Strategies for Stereoselective Synthesis

Achieving high stereoselectivity in β-D-erythrofuranose derivatives demands sophisticated catalytic approaches. Computational studies reveal substantial conformational diversity in D-erythrose, with 174 open-chain minima and 14-22 furanose minima within a 50 kJ/mol energy range [9]. This complexity necessitates precise stereocontrol strategies during ring formation and functionalization.

Catalyst design principles emphasize chirality, binding mode, and steric/electronic effects to direct stereochemical outcomes [6]. Chiral metal complexes, organocatalysts, and engineered enzymes constitute three primary catalytic platforms. Protonating enzymes operating through Brønsted acid mechanisms achieve remarkable enantioselectivity in carbohydrate synthesis. For instance, fatty acid hydratases convert substrates into chiral alcohols with high fidelity, while type II terpene synthases chaperone substrate pre-folding to enable stereoselective C–C bond formation [2]. These enzymatic approaches complement chemical methods by leveraging natural stereoselective machinery.

Table 1: Catalytic Strategies for Erythrofuranose Stereocontrol

Catalyst TypeMechanismStereoselectivity DriverErythrofuranose Application
Chiral Metal ComplexesCoordination/Asymmetric inductionChiral ligand environmentAnomeric glycosylation control
OrganocatalystsH-bonding/ion pairingNon-covalent substrate interactionsStereoselective ring functionalization
Enzymes (e.g., Hydratases)Active-site directed protonationPre-organized binding pocketsEnantioselective reduction of precursors
Lewis Acid CatalystsChelation of oxygen atomsRigid transition-state organizationFuranose ring formation from open-chain

Reaction parameters significantly influence stereochemical outcomes. Temperature reduction often enhances kinetic control, favoring specific transition states in erythrofuranose ring closure. Solvent polarity modulates hydrogen bonding networks around reactive centers, while high pressure can accelerate reactions with negative activation volumes, potentially improving diastereoselectivity in cyclization steps [6].

Functionalization of the Furanose Ring for Bioactive Analogues

Strategic functionalization of the β-D-erythrofuranose ring enables access to diverse bioactive architectures. The installation of ethylidene protecting groups at the 2,3-positions locks the ring in specific conformations, facilitating downstream reactions at the anomeric center [5]. This protection strategy proved instrumental in the synthesis of pseudodistomin-like cytotoxins. Starting from D-erythrofuranose, researchers executed an Overman [3,3]-sigmatropic rearrangement to establish a carbon-nitrogen bond with correct stereochemistry, confirmed by X-ray crystallographic analysis of intermediate 23 [4]. Subsequent olefin cross-metathesis (OCM) introduced a C₁₈ alkyl chain, mimicking sphingolipid structures, and alkylative cyclization furnished cytotoxic piperidine analogues 10·HCl and 11·HCl.

Table 2: Bioactive Erythrofuranose Derivatives and Their Functionalizations

DerivativeRing ModificationBiological TargetKey Synthetic StepSource
c-di-4′-thioAMP (1)O4′→S replacementSTING proteinPhosphoramidite coupling/N-PhIMT promotion [7]
Pseudodistomin-like 10·HClC-Alkylation at C1Anticancer screeningOverman rearrangement/OCM [4]
2,3-O-Ethylidene erythrofuranoseAcetal protectionSynthetic intermediateAcid-catalyzed condensation [5]
4′-Thio-2′,3′-cGAMPThioglycosidic linkageEnhanced enzymatic stabilitySolid-phase oligonucleotide synthesis [7]

4′-Thio modification (O→S replacement) profoundly impacts biological activity. This subtle alteration in cyclic dinucleotide analogues (CDNs) yields enhanced binding affinity for the STING receptor and prolonged immunostimulatory activity compared to oxygen-containing counterparts [7]. The thiomodified erythrofuranose rings resist phosphodiesterase-mediated degradation while maintaining the spatial orientation required for receptor recognition. Similarly, ring oxygen alkylation enables the construction of sphingolipid-mimetic compounds with potent anticancer profiles. Structure-activity studies demonstrate that the stereochemistry introduced during erythrofuranose functionalization directly correlates with cytotoxicity against human cancer lines [4].

Solid-Phase Synthesis of Erythrofuranosyl Conjugates

Solid-phase synthesis provides a powerful platform for assembling peptide–oligonucleotide conjugates incorporating β-D-erythrofuranose units. Key innovations address the compatibility challenges between peptide and oligonucleotide synthetic conditions. The Boc/tBu protection strategy enables orthogonal deprotection without damaging acid-sensitive glycosidic bonds or nucleobases. After chain assembly, borate buffer (90°C) cleanly removes these protecting groups from Trp, His, Arg, Asp, and Glu side chains, circumventing the depurination caused by strong acid treatment [3]. This methodology prevents deguanidination of arginine residues—a common side reaction in standard deprotection protocols—and leverages commercially available amino acid building blocks.

The conjugation process requires meticulous chemoselective ligation strategies. Phosphoramidite chemistry facilitates sequential addition of protected erythrofuranose nucleosides to growing oligonucleotide chains on controlled pore glass (CPG) supports. For peptide segment incorporation, two primary approaches exist: pre-synthesized peptide attachment to the 5'-end of oligonucleotides using activating agents like carbodiimides, or stepwise peptide elongation on oligonucleotide-bound erythrofuranose scaffolds [8]. The latter approach benefits from advances in orthogonal protection schemes, where photolabile or enzymatically cleavable groups enable sequential assembly without cross-reactions. These solid-phase strategies significantly enhance the synthetic accessibility of complex biomolecular conjugates for targeted delivery applications.

Table 3: Solid-Phase Synthesis Approaches for Erythrofuranose Conjugates

Conjugate TypeSolid SupportProtecting Group StrategyKey Advantage
Peptide-OligonucleotideControlled pore glass (CPG)Boc/tBu for amino acid side chainsAvoids acid-sensitive depurination
4′-Thio-c-di-AMPPolymer-bound nucleosidesCyanoethyl/Benzoyl protectionEnables phosphoramidite cyclization
Lipid-ErythrofuranoseFunctionalized resinsAcid-labile linkers (e.g., Wang resin)Facilitates hydrophobic tail attachment
Antibody-SaccharideProtein-coated supportsEnzymatically cleavable groupsPreserves protein tertiary structure

Properties

CAS Number

72599-81-6

Product Name

beta-d-Erythrofuranose

IUPAC Name

(2R,3R,4R)-oxolane-2,3,4-triol

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1

InChI Key

FMAORJIQYMIRHF-BXXZVTAOSA-N

SMILES

C1C(C(C(O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](O1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.